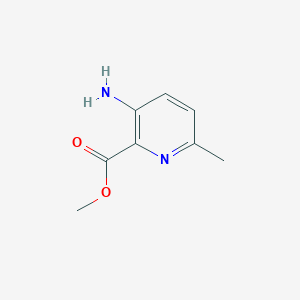

Methyl 3-amino-6-methylpicolinate

Übersicht

Beschreibung

“Methyl 3-amino-6-methylpicolinate” is a chemical compound with the molecular formula C8H10N2O2 . It is a solid substance and is stored in a dark place under an inert atmosphere at room temperature .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is stored in a dark place under an inert atmosphere at room temperature . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Ammonolysis and Chemical Reactions

Ammonolysis of 3-hydroxy-6-methylpicolinic acid has been reported to give Methyl 3-amino-6-methylpicolinate. This process highlights the compound's role in chemical transformations and the use of carbon-13 NMR for understanding molecular structures (Moore, Kirk, & Newmark, 1979).

Sensing Properties

This compound derivatives have been studied for their remarkable sensing properties, especially in detecting metal ions such as Al3+ and Zn2+. These findings indicate potential applications in environmental monitoring and analytical chemistry (Hazra et al., 2018).

Chlorination Processes

Research on chlorination of α, α′-aminopicoline, related to this compound, has provided insights into the production of chloro-substituted derivatives of pyridine. This work is significant for the synthesis of various chemicals and pharmaceuticals (Moshchitskii, Sologub, & Ivashchenko, 1968).

Antimicrobial Agents

Compounds related to this compound have been synthesized and identified as potent antibacterial and antifungal agents. This suggests the compound's potential or its derivatives in developing new antimicrobial drugs (Desai, Harsorab, & Mehtaa, 2021).

Interaction with Biological Systems

Studies on VIVO compounds with picolinate ligands, including 6-methylpicolinate, have explored their interactions with hemoglobin and red blood cells, indicating potential biomedical applications, especially concerning diabetes management (Sanna, Serra, Micera, & Garribba, 2014).

Safety and Hazards

“Methyl 3-amino-6-methylpicolinate” should be stored in a dark place under an inert atmosphere at room temperature . It has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (rinse mouth), P363 (wash contaminated clothing before reuse), and P501 (dispose of contents/container to an approved waste disposal plant) .

Eigenschaften

IUPAC Name |

methyl 3-amino-6-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-4-6(9)7(10-5)8(11)12-2/h3-4H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFOFBHWGJWNKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2955655.png)

![6-aminobenzo[cd]indol-2(1H)-one](/img/structure/B2955656.png)

![2-Butyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2955658.png)

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2955659.png)

![(2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid](/img/structure/B2955661.png)

![N-(1-cyanocyclohexyl)-2-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2955662.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-methoxybenzoate](/img/structure/B2955667.png)

![N-benzyl-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2955668.png)

![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2955669.png)